molecular formula C18H16N4O3 B5568223 (3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid

(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid

Cat. No.: B5568223
M. Wt: 336.3 g/mol
InChI Key: AHHBCNMURNNENL-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H16N4O3 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.12224039 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Library of Fused Pyridine-4-Carboxylic Acids

This compound is part of a study on fused pyridine-4-carboxylic acids, which includes pyrazolo[3,4-b]pyridines and other derivatives. These compounds were synthesized through a Combes-type reaction and showed potential for combinatorial transformations, including amide coupling and esterification, indicating their versatility in chemical synthesis and potential applications in various fields of chemistry (Volochnyuk et al., 2010).

Functionalization Reactions

Another study explored the functionalization reactions of similar compounds with 2,3-diaminopyridine. This research aimed to understand the mechanisms of these reactions and their outcomes, which could be significant for developing new chemical entities with potential applications in drug development and material science (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Coordination Polymers

The compound was also involved in the creation of coordination polymers with transition metals. These polymers, synthesized under solvothermal conditions, exhibited different structural types and could have implications in the field of materials science, particularly in the development of novel materials with unique properties (Hong Zhao et al., 2014).

Quantum-Chemical Calculations

Research has also been conducted on quantum-chemical calculations of derivatives of this compound. This study aimed to understand the molecular structures and reaction mechanisms, which are crucial for the design of new compounds with specific properties for use in various scientific applications (İ. Yıldırım et al., 2005).

Potential Anticancer Agents

Organometallic complexes involving similar pyrazole-carboxylate type ligands have been synthesized and evaluated for their potential as anticancer agents. These studies are critical in the field of medicinal chemistry, particularly in the search for new therapeutic agents (I. Stepanenko et al., 2011).

Properties

IUPAC Name

(3S,4R)-1-(pyrazolo[1,5-a]pyridine-3-carbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-17(13-9-20-22-7-2-1-5-16(13)22)21-10-14(15(11-21)18(24)25)12-4-3-6-19-8-12/h1-9,14-15H,10-11H2,(H,24,25)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHBCNMURNNENL-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.